molecular formula C27H21N3O2S2 B382758 2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide

2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide

Cat. No.: B382758
M. Wt: 483.6g/mol
InChI Key: KFAWAODUOULLHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide is a complex organic compound with the molecular formula C27H21N3O2S2 and a molecular weight of 483.615 g/mol . This compound is known for its unique structural features, which include a thieno[2,3-d]pyrimidine core, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide involves multiple steps. One common synthetic route includes the condensation of appropriate thieno[2,3-d]pyrimidine derivatives with phenylacetamide under controlled conditions . The reaction typically requires the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the process. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the disruption of critical biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

When compared to similar compounds, 2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide stands out due to its unique thieno[2,3-d]pyrimidine core. Similar compounds include:

Properties

Molecular Formula

C27H21N3O2S2

Molecular Weight

483.6g/mol

IUPAC Name

2-(6-methyl-4-oxo-3,5-diphenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide

InChI

InChI=1S/C27H21N3O2S2/c1-18-23(19-11-5-2-6-12-19)24-25(34-18)29-27(30(26(24)32)21-15-9-4-10-16-21)33-17-22(31)28-20-13-7-3-8-14-20/h2-16H,17H2,1H3,(H,28,31)

InChI Key

KFAWAODUOULLHB-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C2=C(S1)N=C(N(C2=O)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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